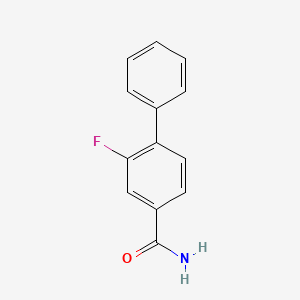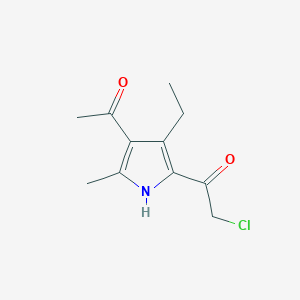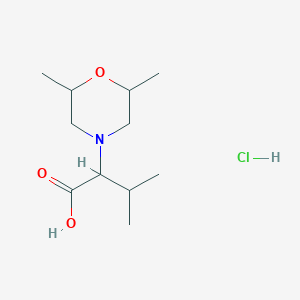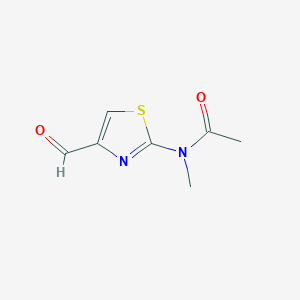
2-Fluorobiphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobiphenyl-4-carboxamide is an organic compound with the molecular formula C13H10FNO It is a derivative of biphenyl, where one of the hydrogen atoms in the biphenyl structure is replaced by a fluorine atom, and a carboxamide group is attached to the fourth position of the biphenyl ring
Mechanism of Action
Target of Action
The primary target of 2-Fluorobiphenyl-4-carboxamide is the enzyme succinate dehydrogenase (SDH), which plays a crucial role in the tricarboxylic acid cycle . This cycle is essential for energy synthesis in pathogens . The compound’s interaction with SDH can block the energy synthesis, leading to the death of the pathogen .
Mode of Action
this compound inhibits the activity of SDH, thereby interfering with the tricarboxylic acid cycle . This inhibition disrupts the energy synthesis of the pathogen, leading to its death . The compound’s mode of action is similar to that of other succinate dehydrogenase inhibitors (SDHIs), which are widely used as fungicides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle . By inhibiting SDH, the compound disrupts this cycle, which is critical for the energy synthesis in pathogens . This disruption leads to the death of the pathogen, thereby preventing infection .
Pharmacokinetics
The compound’s lipophilicity, as indicated by its log d value, suggests that it would show good oral absorption and the ability to cross lipid barriers . These properties could impact the compound’s bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of this compound’s action is the death of the pathogen due to the disruption of its energy synthesis . This disruption is caused by the compound’s inhibition of SDH, which prevents the pathogen from completing the tricarboxylic acid cycle . As a result, the pathogen is unable to survive, preventing infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the presence of other substances in the environment . Additionally, the compound’s stability could be influenced by factors such as temperature and pH
Biochemical Analysis
Biochemical Properties
2-Fluorobiphenyl-4-carboxamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes and proteins, forming hydrogen bonds and other non-covalent interactions that can modulate their activity. For instance, the carboxamide moiety in this compound can form hydrogen bonds with the active sites of enzymes, leading to inhibition or activation of their catalytic functions . Additionally, the fluorine atom can enhance the compound’s binding affinity to certain proteins, further influencing its biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades . This modulation can result in changes in gene expression patterns, affecting various cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The carboxamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their activity . Additionally, the fluorine atom can enhance the compound’s binding affinity to certain proteins, stabilizing the protein-ligand complex and modulating its function . These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity . Long-term studies have indicated that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including alterations in liver and kidney function, as well as potential neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. The primary metabolic pathway involves hydroxylation and subsequent conjugation reactions, which facilitate the excretion of the compound and its metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting sequences on proteins . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of this compound within the cell . These localization patterns can have significant implications for the compound’s function and efficacy in biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobiphenyl-4-carboxamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluorobiphenyl. This can be achieved through the halogenation of biphenyl using fluorine-containing reagents.
Carboxylation: The next step involves the introduction of a carboxyl group at the fourth position of the biphenyl ring. This can be done through a carboxylation reaction using carbon dioxide in the presence of a catalyst.
Amidation: Finally, the carboxylic acid derivative is converted to the carboxamide by reacting it with an amine, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluorobiphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The fluorine atom in the biphenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Fluorobiphenyl-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobiphenyl-4-carboxylic Acid: This compound is similar but has a carboxylic acid group instead of a carboxamide group.
2-Fluorobiphenyl: Lacks the carboxamide group and is less polar.
4-Fluorobiphenyl-2-carboxamide: The position of the fluorine and carboxamide groups are reversed.
Uniqueness
2-Fluorobiphenyl-4-carboxamide is unique due to the specific positioning of the fluorine and carboxamide groups, which confer distinct chemical and physical properties. This positioning enhances its reactivity and binding affinity in various applications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPMXXXRIFBFED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B1440271.png)
![3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B1440272.png)
![{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1440273.png)
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1440276.png)


![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B1440281.png)



![3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B1440288.png)
![Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate](/img/structure/B1440289.png)
